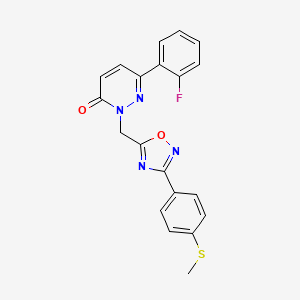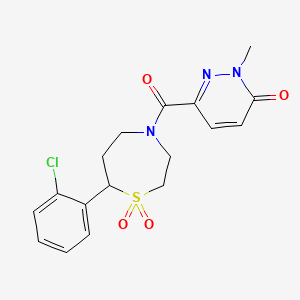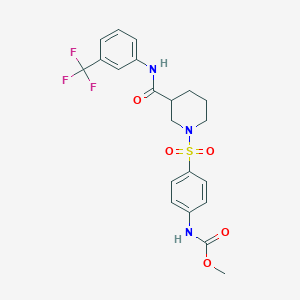![molecular formula C17H21F3N4O4 B2492407 1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097925-32-9](/img/structure/B2492407.png)
1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex molecule that belongs to a class of chemicals known for their varied biological activities. The molecule consists of an imidazolidine-2,4-dione core, substituted with a piperidinyl group and a trifluoroethyl group, indicating potential for significant pharmacological properties. However, details specific to this compound are scarce in the available literature.
Synthesis Analysis
The synthesis of related oxazolidine and thiazolidine derivatives typically involves the reaction of α-amino acid esters with aromatic aldehydes, followed by cyclization and acetylation steps to yield bicyclic compounds like pyrrolo[1,2-c]oxazoles or thiazoles (Badr, Aly, Fahmy, & Mansour, 1981). Such procedures could be adapted for the synthesis of the target compound, focusing on the specific substituents present in its structure.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the configuration and conformation of synthesized compounds. While specific studies on the target molecule are not available, related research on imidazolidine-2,4-dione derivatives shows detailed structural elucidation based on X-ray analysis (Pękala et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving imidazolidine-2,4-dione derivatives often include nucleophilic attacks, cyclization, and substitution reactions. These compounds can react with various nucleophiles, leading to a wide range of products with diverse chemical properties. For instance, reactions with primary and secondary alkylamines can yield substituted imidazolidines (Jeon & Kim, 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined by the molecular structure and functional groups present. These properties are critical for understanding the compound's behavior in different environments and for pharmaceutical formulation. The available research does not detail these properties for the specific compound, but analogous compounds exhibit well-characterized physical properties, including thermal stability and crystalline structures (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties of imidazolidine-2,4-dione derivatives are influenced by their functional groups, leading to reactivity towards electrophiles and nucleophiles, potential for hydrogen bonding, and the ability to undergo ring transformations. These properties are essential for the compound's biological activities and interactions with biomolecules. For example, the reactivity of imidazolidin-2,4-diones with azirines indicates potential for ring expansion and contraction, showcasing the compound's versatile chemical behavior (Ametamey & Heimgartner, 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques have been explored for compounds similar to the one . For example, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups by fusion with aromatic aldehydes. This process also led to the creation of bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).
Chemical Reactions and Derivatives : The reaction mechanisms involving such compounds can be complex and involve multiple stages. For example, in one study, the interaction of oxazolidines and thiazolidines with p-nitrobenzaldehyde and piperidine was investigated, leading to the creation of Mannich bases (Badr, Aly, Fahmy, & Mansour, 1981).
Potential Pharmacological Applications
Antidepressant Activity : Some derivatives, like 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, were studied for their antidepressant properties. In vivo testing in mice showed potential antidepressant activity, with a mechanism different from traditional antidepressants (Wessels, Schwan, & Pong, 1980).
Antifungal and Antibacterial Properties : Another study focused on the antimicrobial activities of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. Among the synthesized compounds, some showed excellent antibacterial and antifungal activities, comparable to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Material Science Applications
- Polyamide Synthesis : In the field of material science, derivatives like 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione were used for the synthesis of novel aliphatic polyamides. These polyamides exhibited promising properties for potential applications in various industries (Mallakpour & Rafiee, 2007).
Eigenschaften
IUPAC Name |
1-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O4/c1-10-13(11(2)28-21-10)7-14(25)22-5-3-12(4-6-22)23-8-15(26)24(16(23)27)9-17(18,19)20/h12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXWQQJFGUYZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)


![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)
![O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B2492334.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2492335.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2492337.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2492339.png)


![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide](/img/structure/B2492345.png)
![9-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine](/img/structure/B2492347.png)